1-benzyl-1H-tetrazole-5-carboxylicacidethylester
Overview
Description
1-benzyl-1H-tetrazole-5-carboxylicacidethylester is a chemical compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. These compounds are known for their stability and resistance to biological degradation, making them valuable in various applications, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-benzyl-1H-tetrazole-5-carboxylicacidethylester typically involves the reaction of 1-benzyl-1H-tetrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and efficient purification processes .
Chemical Reactions Analysis
1-benzyl-1H-tetrazole-5-carboxylicacidethylester undergoes various chemical reactions, including:
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-benzyl-1H-tetrazole-5-carboxylicacidethylester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-1H-tetrazole-5-carboxylicacidethylester involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-benzyl-1H-tetrazole-5-carboxylicacidethylester can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-carboxylic acid ethyl ester: Similar in structure but with a phenyl group instead of a benzyl group.
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester: Contains a methyl group, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C11H12N4O2 |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
ethyl 1-benzyltetrazole-5-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)10-12-13-14-15(10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
BUYFXNQLAQQSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=NN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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